REACTION_CXSMILES
|
[CH:1]1([C:6]2[C:14]3[C:9](=[CH:10][C:11]([C:15](OC)=[O:16])=[CH:12][CH:13]=3)[N:8]([CH3:19])[CH:7]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:20][CH:21]([CH3:23])[O-:22].[Li+].O>CC(O)C>[CH:1]1([C:6]2[C:14]3[C:9](=[CH:10][C:11]([C:15]([O:22][CH:21]([CH3:23])[CH3:20])=[O:16])=[CH:12][CH:13]=3)[N:8]([CH3:19])[CH:7]=2)[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2|
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C1=CN(C2=CC(=CC=C12)C(=O)OC)C
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Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
CC([O-])C.[Li+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CC(C)O
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Name
|
|
Quantity
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600 g
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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65 (± 5) °C
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Type
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CUSTOM
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Details
|
was stirred at 65±5° C. for at least 30 min for complete trans-esterification
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The batch was cooled to 40±5° C.
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Type
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TEMPERATURE
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Details
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to maintain the batch temperature at 40±5° C
|
Type
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ADDITION
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Details
|
After addition
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Type
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TEMPERATURE
|
Details
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the mixture was cooled to 20-25° C. over 2±0.5 h
|
Duration
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2 (± 0.5) h
|
Type
|
WAIT
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Details
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held at 20-25° C. for at least 1 h
|
Type
|
FILTRATION
|
Details
|
The batch was filtered
|
Type
|
WASH
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Details
|
rinsed with 28 wt % 2-propanol in water (186 g), and water (500 g)
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Type
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DRY_WITH_MATERIAL
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Details
|
The wet cake was dried in vacuo (≦200 Torr) at 40-45° C. until the water content
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C1=CN(C2=CC(=CC=C12)C(=O)OC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.7 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |